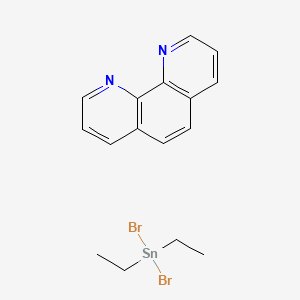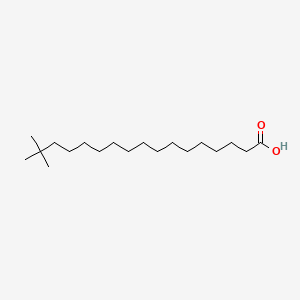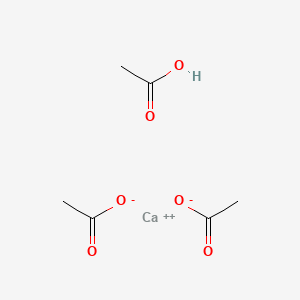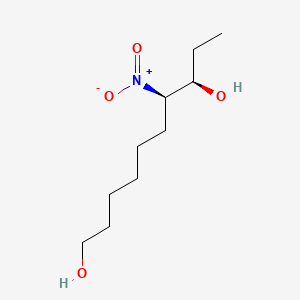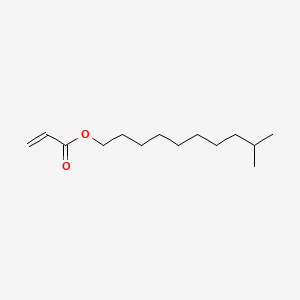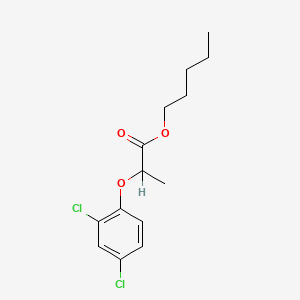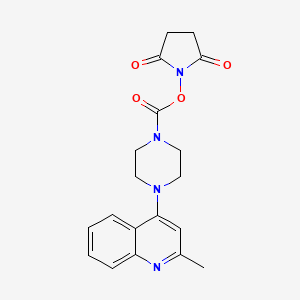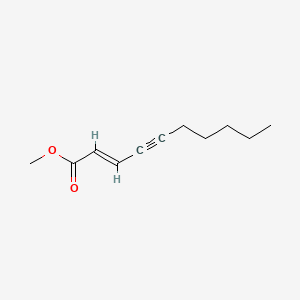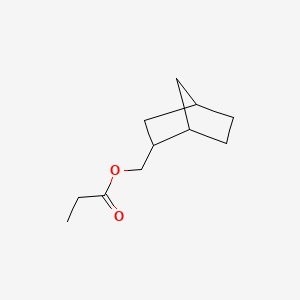
(Bicyclo(2.2.1)hept-2-yl)methyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 300-782-6, also known as 2-hydroxyethyl methacrylate, is a widely used chemical compound in various industries. It is an ester of methacrylic acid and ethylene glycol, characterized by its clear, colorless appearance and mild odor. This compound is primarily used in the production of polymers and resins, making it a crucial component in the manufacturing of coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-hydroxyethyl methacrylate is synthesized through the esterification of methacrylic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions, usually between 60-80°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl methacrylate involves continuous processes to maximize efficiency and output. The raw materials, methacrylic acid and ethylene glycol, are fed into a reactor where they undergo esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a high-purity 2-hydroxyethyl methacrylate, ready for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxyethyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound readily polymerizes in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form polymethacrylate resins.
Esterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: In the presence of water and under acidic or basic conditions, 2-hydroxyethyl methacrylate can hydrolyze back to methacrylic acid and ethylene glycol.
Common Reagents and Conditions
Polymerization: Free radical initiators (e.g., benzoyl peroxide), temperatures ranging from 60-100°C.
Esterification: Acid catalysts (e.g., sulfuric acid), temperatures between 60-80°C.
Hydrolysis: Acidic or basic conditions, ambient temperatures.
Major Products Formed
Polymethacrylate Resins: Formed through polymerization, used in coatings, adhesives, and sealants.
Various Esters: Formed through esterification with different alcohols or acids.
Wissenschaftliche Forschungsanwendungen
2-hydroxyethyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Employed in the production of dental materials, such as dental composites and adhesives.
Industry: Integral in the manufacturing of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The primary mechanism of action of 2-hydroxyethyl methacrylate involves its ability to polymerize and form cross-linked networks. This polymerization process is initiated by free radicals, which create reactive sites on the methacrylate groups, leading to the formation of long polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts strength and durability to the final product. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization.
Vergleich Mit ähnlichen Verbindungen
2-hydroxyethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl Methacrylate: A simpler ester of methacrylic acid, used primarily in the production of polymethyl methacrylate (PMMA) plastics.
Butyl Methacrylate: Another ester of methacrylic acid, used in the production of flexible and impact-resistant polymers.
Ethyl Methacrylate: Similar to methyl methacrylate but with slightly different properties, used in various polymer applications.
Uniqueness
2-hydroxyethyl methacrylate is unique due to its hydroxyl group, which imparts additional reactivity and functionality. This hydroxyl group allows for the formation of hydrogen bonds, enhancing the adhesion properties of the resulting polymers. Additionally, the presence of the hydroxyl group makes 2-hydroxyethyl methacrylate more hydrophilic compared to other methacrylate esters, making it suitable for applications requiring water compatibility.
Eigenschaften
CAS-Nummer |
93963-39-4 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanylmethyl propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
ILYGOVBAIRGHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)

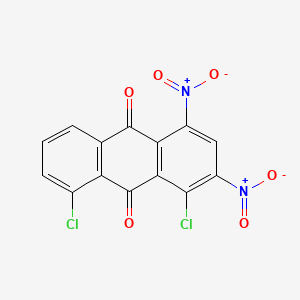
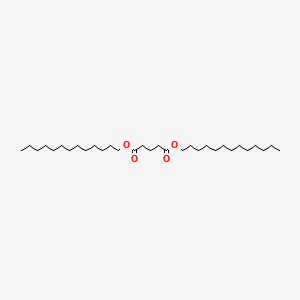
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
